4-Amino-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid
Description
4-Amino-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid is a piperidine derivative featuring a Boc (tert-butoxycarbonyl) protecting group at the 1-position, an amino group at the 4-position, and a carboxylic acid moiety at the 2-position. The Boc group enhances stability during synthetic processes, particularly in peptide and heterocyclic chemistry, while the carboxylic acid enables further functionalization (e.g., amide bond formation). This compound is likely utilized as an intermediate in pharmaceutical synthesis, though specific applications require further investigation.
Properties
Molecular Formula |
C11H20N2O4 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-7(12)6-8(13)9(14)15/h7-8H,4-6,12H2,1-3H3,(H,14,15) |
InChI Key |
XEGBCPOWLQGVHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Amino-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid typically involves the protection of the amino group of piperidine with a tert-butoxycarbonyl (Boc) group. The general synthetic route includes the following steps :
Starting Material: Piperidine-4-carboxylic acid.
Protection: The amino group is protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Purification: The product is purified through recrystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under standard conditions, forming esters critical for prodrug development or solubility modifications.
This reaction typically achieves yields >85% when using coupling agents like dicyclohexylcarbodiimide (DCC). Steric hindrance from the Boc group minimally affects reactivity due to the spatial separation of functional groups .
Amidation and Peptide Coupling
The carboxylic acid reacts with amines to form amides, pivotal in peptidomimetic drug design.
| Coupling Agents | Amine Substrates | Product Features | References |
|---|---|---|---|
| HATU, DIPEA in DMF | Primary alkylamines | High-purity amides (>95%) | |
| EDC/HCl, HOAt in dichloromethane | Aromatic amines | Stereoselective derivatives |
Notably, the Boc group remains stable during these reactions, allowing selective modification of the carboxylic acid. This property is exploited in solid-phase synthesis for anticancer agents .
Boc Deprotection
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to reveal a free amine for further functionalization.
Deprotection kinetics show first-order dependence on acid concentration, with complete conversion achieved within 2 hours using trifluoroacetic acid (TFA) . The liberated amine undergoes subsequent reactions like reductive amination or sulfonylation .
Intramolecular Cyclization
Under basic conditions, the compound forms lactams through nucleophilic attack of the amine on the carboxylic acid.
| Base | Temperature | Product | Application | References |
|---|---|---|---|---|
| NaOH (2M) | 80°C | 7-membered lactam | Alkaloid analog synthesis | |
| DBU, THF | 25°C | Enantiomerically pure bicyclic systems | Catalytic asymmetric synthesis |
Cyclization proceeds via a zwitterionic intermediate, with reaction rates influenced by solvent polarity. This method generates nitrogen-containing heterocycles relevant to CNS drug candidates.
Decarboxylation Reactions
Controlled pyrolysis or metal-catalyzed decarboxylation removes the carboxylic acid group:
| Catalyst | Temperature | Product | Selectivity | References |
|---|---|---|---|---|
| Cu(OAc)₂ | 150°C | 4-Amino-1-Boc-piperidine | >80% retention of Boc | |
| Quinoline, Pd/C | 200°C | Piperidine derivatives | Full deprotection |
Decarboxylation pathways are critical for synthesizing Boc-protected piperidine scaffolds used in kinase inhibitors .
Scientific Research Applications
Medicinal Chemistry
4-Amino-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of potent drugs targeting neurological disorders and other diseases.
Case Study: Synthesis of Neuroactive Compounds
Research has demonstrated that derivatives of this compound can exhibit neuroprotective properties. For instance, a study focused on synthesizing piperidine derivatives showed that modifications at the amino group significantly enhanced their activity against neurodegenerative conditions .
Cosmetic Formulations
The compound is also utilized in cosmetic formulations due to its stability and skin compatibility. It acts as a stabilizer and enhances the efficacy of active ingredients in topical applications.
Case Study: Topical Formulation Development
A study evaluated the incorporation of 4-Amino-1-Boc-piperidine into moisturizing creams. The results indicated improved hydration and skin barrier function, making it a promising candidate for anti-aging products .
Polymer Science
In polymer chemistry, this compound is explored for its potential use in creating bio-compatible polymers for drug delivery systems. Its ability to form stable complexes with various drugs can enhance their bioavailability.
Data Table: Comparison of Drug Delivery Systems
| Polymer Type | Drug Release Rate | Biocompatibility | Stability |
|---|---|---|---|
| Conventional Polymers | Moderate | Moderate | Low |
| Bio-compatible Polymers | High | High | High |
Mechanism of Action
The mechanism of action of 4-Amino-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during synthetic transformations, allowing for selective reactions at other sites. Upon deprotection, the free amine can participate in further chemical reactions, such as coupling with carboxylic acids to form amide bonds .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities with analogs from the provided evidence:
Biological Activity
4-Amino-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid, also known as 4-Amino-1-Boc-piperidine-4-carboxylic acid, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Profile
- Chemical Formula : C₁₁H₂₀N₂O₄
- Molecular Weight : 244.29 g/mol
- CAS Number : 183673-71-4
- Structural Characteristics : The compound features a piperidine ring substituted with an amino group and a tert-butoxycarbonyl (Boc) group, which influences its solubility and reactivity.
Pharmacological Properties
- Antimicrobial Activity : Research indicates that piperidine derivatives exhibit significant antimicrobial properties. The compound's structure allows it to interact with bacterial membranes, potentially disrupting their integrity.
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The inhibition of COX-2 has been particularly noted, suggesting that this compound may also possess anti-inflammatory properties.
- Neuropharmacological Effects : Some studies have suggested that piperidine derivatives can influence neurotransmitter systems, particularly through interactions with monoamine oxidase (MAO) enzymes. This could imply potential applications in treating mood disorders.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor for enzymes such as MAO-A and MAO-B, which are involved in the metabolism of neurotransmitters.
- Receptor Interaction : The compound may interact with various receptors in the central nervous system, influencing neurotransmitter release and uptake.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Disruption of bacterial membranes | |
| Anti-inflammatory | COX-2 inhibition | |
| Neuropharmacological | MAO inhibition |
Case Study Analysis
A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of piperidine derivatives, including 4-Amino-1-Boc-piperidine-4-carboxylic acid. The results indicated promising anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The IC50 values for COX inhibition were reported as follows:
- COX-1 Inhibition : IC50 = 19.45 μM
- COX-2 Inhibition : IC50 = 23.8 μM
These findings suggest that this compound could be developed further for therapeutic applications targeting inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-Amino-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid, and how can intermediates be characterized?
- Methodological Answer : A common approach involves Boc protection of piperidine derivatives. For example, N-Boc-4-piperidone (CAS 69610-40-8) can serve as a precursor, followed by reductive amination or carboxylation steps . Key intermediates should be characterized via -NMR and -NMR to confirm regioselectivity and Boc-group integrity. Purity can be assessed using HPLC with UV detection (λ = 254 nm) .
Q. How can researchers ensure the stability of the Boc-protected amine during synthesis?
- Methodological Answer : The tert-butoxycarbonyl (Boc) group is acid-labile but stable under basic conditions. Avoid prolonged exposure to trifluoroacetic acid (TFA) or HCl in dioxane during deprotection. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) to detect premature deprotection. Storage at -20°C under inert gas (e.g., argon) minimizes degradation .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Confirm carbonyl stretches (C=O) at ~1680–1720 cm for the Boc and carboxylic acid groups.
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) with <3 ppm error.
- NMR : -NMR should show tert-butyl singlet (~1.4 ppm) and piperidine ring protons (δ 3.0–4.0 ppm). -NMR confirms the Boc quaternary carbon at ~80 ppm .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the yield of this compound?
- Methodological Answer : Use a fractional factorial design to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example, optimize carboxylation by varying CO pressure (1–5 atm) and reaction time (12–48 hrs). Analyze responses (yield, purity) via ANOVA to identify significant factors. Central Composite Design (CCD) can refine optimal conditions .
Q. What computational strategies predict the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution on the piperidine ring. Molecular dynamics simulations (AMBER force field) can predict solvent effects on reaction pathways. Software like Gaussian or Schrödinger Suite enables visualization of electrophilic sites for targeted functionalization .
Q. How can stereochemical integrity be maintained during chiral synthesis of related derivatives?
- Methodological Answer : For enantiomerically pure analogs (e.g., (2S,4R)-configured derivatives), employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) or chiral auxiliaries. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase). Circular Dichroism (CD) spectroscopy validates absolute configuration .
Q. What are the strategies for resolving contradictory data in reaction yield or purity across studies?
- Methodological Answer :
- Reproducibility Checks : Replicate experiments under identical conditions (solvent, temperature, equipment).
- Cross-Validation : Use orthogonal techniques (e.g., LC-MS vs. -NMR integration) to confirm purity.
- Meta-Analysis : Compare literature data (e.g., CAS 252720-31-3 derivatives) to identify outliers and systemic biases .
Safety and Handling
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions.
- Hazard Mitigation : Avoid inhalation (H335) by using particulate filters (NIOSH N95). For skin contact (H315), rinse immediately with water.
- Waste Disposal : Neutralize acidic byproducts (e.g., TFA) with sodium bicarbonate before disposal .
Data Management
Q. How can chemical software enhance data reproducibility for this compound?
- Methodological Answer : Use electronic lab notebooks (ELNs) like LabArchives to document reaction parameters (e.g., stirring speed, humidity). ChemDraw and MestReNova automate spectral analysis and batch processing. Cloud-based platforms (e.g., Benchling) enable collaborative verification of synthetic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
